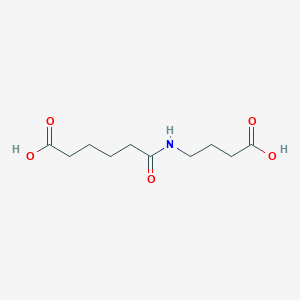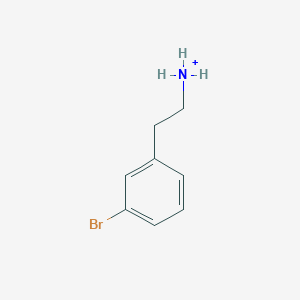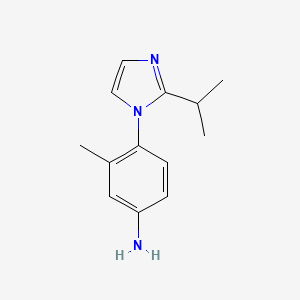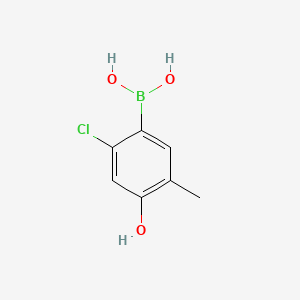
6-((3-Carboxypropyl)amino)-6-oxohexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-((3-Carboxypropyl)amino)-6-oxohexanoic acid is a compound with a complex structure that includes both carboxylic acid and amino functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-((3-Carboxypropyl)amino)-6-oxohexanoic acid can be achieved through several methods. One common approach involves the nucleophilic attack by cyanide ion on an alkyl halide, followed by hydrolysis of the resulting nitrile to form the carboxylic acid . Another method includes the carboxylation of Grignard reagents, where the Grignard reagent reacts with carbon dioxide followed by acid hydrolysis .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired scale and application.
Analyse Chemischer Reaktionen
Types of Reactions
6-((3-Carboxypropyl)amino)-6-oxohexanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the compound into more oxidized forms.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to facilitate the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
6-((3-Carboxypropyl)amino)-6-oxohexanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in biochemical pathways and its potential as a biomarker.
Medicine: Research explores its potential therapeutic applications, including its use in drug development.
Industry: It is utilized in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-((3-Carboxypropyl)amino)-6-oxohexanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by modulating enzyme activity or binding to receptors, thereby influencing various biological processes. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
- 5-[(2-Carboxyethyl)amino]-5-oxopentanoic acid
- 5-[(3-Carboxypropyl)amino]-5-oxopentanoic acid
Uniqueness
6-((3-Carboxypropyl)amino)-6-oxohexanoic acid is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and biological processes. Its combination of carboxylic acid and amino functional groups provides versatility in both synthetic and research applications.
Eigenschaften
Molekularformel |
C10H17NO5 |
|---|---|
Molekulargewicht |
231.25 g/mol |
IUPAC-Name |
6-(3-carboxypropylamino)-6-oxohexanoic acid |
InChI |
InChI=1S/C10H17NO5/c12-8(4-1-2-5-9(13)14)11-7-3-6-10(15)16/h1-7H2,(H,11,12)(H,13,14)(H,15,16) |
InChI-Schlüssel |
CAWIWNFEFJHGNI-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCC(=O)O)CC(=O)NCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one](/img/structure/B14763717.png)


![4-Imidazo[4,5-c]pyridin-1-yl-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B14763740.png)






![(R)-1-(Dicyclohexylphosphino)-2-[(S)-1-(dimethylamino)ethyl]ferrocene](/img/structure/B14763779.png)


